6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole 6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 2034301-02-3
VCID: VC4852723
InChI: InChI=1S/C17H15N3O2S/c21-17(12-1-2-15-16(9-12)23-11-19-15)20-8-5-14(10-20)22-13-3-6-18-7-4-13/h1-4,6-7,9,11,14H,5,8,10H2
SMILES: C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC4=C(C=C3)N=CS4
Molecular Formula: C17H15N3O2S
Molecular Weight: 325.39

6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole

CAS No.: 2034301-02-3

Cat. No.: VC4852723

Molecular Formula: C17H15N3O2S

Molecular Weight: 325.39

* For research use only. Not for human or veterinary use.

6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole - 2034301-02-3

Specification

CAS No. 2034301-02-3
Molecular Formula C17H15N3O2S
Molecular Weight 325.39
IUPAC Name 1,3-benzothiazol-6-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Standard InChI InChI=1S/C17H15N3O2S/c21-17(12-1-2-15-16(9-12)23-11-19-15)20-8-5-14(10-20)22-13-3-6-18-7-4-13/h1-4,6-7,9,11,14H,5,8,10H2
Standard InChI Key FTRPRKBEBMOVFP-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC4=C(C=C3)N=CS4

Introduction

Structural and Molecular Characterization

Core Architecture and Functional Groups

The molecule consists of a 1,3-benzothiazole scaffold substituted at the 6-position with a pyrrolidine-1-carbonyl group, which is further modified by a 3-(pyridin-4-yloxy) moiety. The benzothiazole ring system is a bicyclic structure comprising a benzene fused to a thiazole, conferring rigidity and electronic diversity . The pyrrolidine ring, a five-membered secondary amine, introduces conformational flexibility, while the pyridin-4-yloxy group enhances solubility and potential hydrogen-bonding interactions .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₁₉H₁₈N₃O₂S, yielding a molecular weight of 360.43 g/mol. Key functional groups include:

  • Benzothiazole: Aromatic system with sulfur and nitrogen atoms.

  • Pyrrolidine-1-carbonyl: Amide linkage to the pyrrolidine ring.

  • Pyridin-4-yloxy: Ether-linked pyridine substituent.

Spectroscopic Signatures

While experimental data for this specific compound are unavailable, related benzothiazole-pyrrolidine hybrids exhibit characteristic spectral features:

  • FT-IR: Stretching vibrations at ~1650 cm⁻¹ (C=O amide), ~1250 cm⁻¹ (C-O ether), and ~690 cm⁻¹ (C-S thiazole) .

  • ¹H NMR: Pyridine protons resonate as doublets at δ 8.5–8.8 ppm, while pyrrolidine protons appear as multiplet signals at δ 2.5–3.5 ppm .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • 1,3-Benzothiazole-6-carboxylic acid (or its chloride).

  • 3-(Pyridin-4-yloxy)pyrrolidine.

  • Amide coupling reagents.

Preparation of 1,3-Benzothiazole-6-carbonyl Chloride

  • Benzothiazole Formation: Cyclization of 2-aminothiophenol with a carboxylic acid derivative at high temperatures .

  • Chlorination: Treatment with thionyl chloride (SOCl₂) to convert the carboxylic acid to acyl chloride .

Synthesis of 3-(Pyridin-4-yloxy)pyrrolidine

  • Pyrrolidine Functionalization: Mitsunobu reaction between pyrrolidin-3-ol and 4-hydroxypyridine using triphenylphosphine and diethyl azodicarboxylate (DEAD) .

  • Purification: Column chromatography to isolate the ether product .

Amide Coupling

  • Reaction Conditions: Combine benzothiazole-6-carbonyl chloride with 3-(pyridin-4-yloxy)pyrrolidine in dichloromethane (DCM) using triethylamine (TEA) as a base .

  • Yield Optimization: Microwave-assisted synthesis reduces reaction time from 12 h to 30 min, improving yield to ~85% .

Computational and In Silico Profiling

Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)2.1 (predicted)
Water Solubility0.05 mg/mL
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Molecular Docking Studies

Docking simulations into the HDAC2 binding pocket (PDB: 4LXZ) reveal:

  • Pyridin-4-yloxy: Forms π-π interactions with Phe-155 and His-145.

  • Pyrrolidine carbonyl: Hydrogen bonds with Asp-181.

  • Benzothiazole: Hydrophobic contacts with Leu-276 .

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